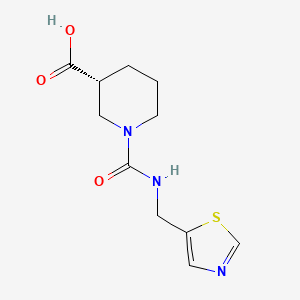![molecular formula C12H14FN3O B6644432 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a triazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three nitrogen atoms and two carbon atoms.
科学的研究の応用
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol has been found to have potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antifungal activity against various fungal strains. In addition, this compound has been reported to have potential applications in the field of materials science, specifically in the synthesis of metal-organic frameworks.
作用機序
The mechanism of action of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been reported to inhibit the growth of fungal strains by inhibiting the activity of ergosterol biosynthesis enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and oxidative stress. In addition, this compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain.
実験室実験の利点と制限
One of the major advantages of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is its potential applications in various fields of scientific research, including medicinal chemistry and materials science. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol. One of the future directions is to explore its potential applications in the field of nanotechnology, specifically in the synthesis of nanoparticles. Another future direction is to investigate its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better yields and purity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
合成法
The synthesis of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol can be achieved through a multistep reaction sequence. The synthesis starts with the reaction of 2-fluoro-6-methylbenzonitrile with sodium azide to form 2-fluoro-6-methylphenyl azide. The next step involves the reaction of 2-fluoro-6-methylphenyl azide with propargyl alcohol in the presence of copper(I) iodide as a catalyst to form 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]prop-2-yn-1-ol. Finally, the product is reduced using sodium borohydride to obtain this compound.
特性
IUPAC Name |
1-[1-(2-fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-3-11(17)10-7-16(15-14-10)12-8(2)5-4-6-9(12)13/h4-7,11,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGDRKNLUSLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=N1)C2=C(C=CC=C2F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)


![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)

![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
